molecular formula C16H22N2O B12721210 N-Methyl-trans-2,5-dimethyl-N'-cinnamoylpiperazine CAS No. 85982-75-8

N-Methyl-trans-2,5-dimethyl-N'-cinnamoylpiperazine

Cat. No.: B12721210
CAS No.: 85982-75-8
M. Wt: 258.36 g/mol
InChI Key: MIGGJPIAMPJCES-HOQBHHMFSA-N
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Description

N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine is a chemical compound that belongs to the class of cinnamoylpiperazine derivatives. These compounds are known for their potential pharmacological activities, including antinociceptive and anticonvulsive properties . The structure of N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine includes a piperazine ring substituted with methyl groups and a cinnamoyl moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine typically involves the reaction of trans-2,5-dimethylpiperazine with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine involves its interaction with specific molecular targets in the body. The compound is believed to modulate neuronal activity by binding to receptors or ion channels, thereby reducing neuronal excitability. This action is thought to be responsible for its antinociceptive and anticonvulsive effects. Additionally, the compound may exert antioxidant effects, reducing oxidative stress in neuronal cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-trans-2,5-dimethyl-N’-cinnamoylpiperazine is unique due to the combination of its structural features, which contribute to its distinct pharmacological properties. The presence of both the cinnamoyl moiety and the methyl substitutions on the piperazine ring enhances its biological activity and makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

85982-75-8

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

(E)-3-phenyl-1-[(2S,5R)-2,4,5-trimethylpiperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C16H22N2O/c1-13-12-18(14(2)11-17(13)3)16(19)10-9-15-7-5-4-6-8-15/h4-10,13-14H,11-12H2,1-3H3/b10-9+/t13-,14+/m1/s1

InChI Key

MIGGJPIAMPJCES-HOQBHHMFSA-N

Isomeric SMILES

C[C@H]1CN([C@@H](CN1C(=O)/C=C/C2=CC=CC=C2)C)C

Canonical SMILES

CC1CN(C(CN1C(=O)C=CC2=CC=CC=C2)C)C

Origin of Product

United States

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